molecular formula C9H6Cl2N4O3S B098207 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid CAS No. 16110-89-7

4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid

Cat. No.: B098207
CAS No.: 16110-89-7
M. Wt: 321.14 g/mol
InChI Key: JDBGDMZILOWAHV-UHFFFAOYSA-N
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Description

4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid is a compound that belongs to the class of sulfonic acids and triazines. It is characterized by the presence of a benzenesulfonic acid group and a dichlorotriazinylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- typically involves a nucleophilic substitution reaction. The starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), undergoes substitution with an amine group, such as 4-aminobenzenesulfonic acid, in the presence of a base like sodium carbonate. The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and bases like sodium carbonate.

    Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, substitution with an amine results in the formation of a triazine derivative with an amino group .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- involves its interaction with biological targets such as enzymes and cellular membranes. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In anticancer applications, it may interfere with DNA replication and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid stands out due to its unique combination of a sulfonic acid group and a dichlorotriazinylamino group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(4-2-5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGDMZILOWAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066012
Record name Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-
Source EPA DSSTox
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Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16110-89-7
Record name 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
Source CAS Common Chemistry
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Record name 4-(2,4-Dichloro-1,3,5-triazinylamino)benzenesulfonic acid
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Record name Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-
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Record name Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-
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Record name N-(4,6-dichloro-1,3,5-triazin-2-yl)sulphanilic acid
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Record name 2,6-DICHLORO-4-(4-SULFOANILINO)-S-TRIAZINE
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Record name 4-(2,4-DICHLORO-1,3,5-TRIAZINYLAMINO)BENZENESULFONIC ACID
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